C16H15NO4

Description

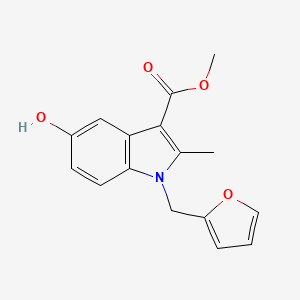

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEMOXQZCBGDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of C16h15no4 Isomers

Total Synthesis Approaches for Specific C16H15NO4 Architectures

Total synthesis, the complete chemical synthesis of complex organic molecules from simpler, readily available precursors, is a critical area of organic chemistry. idrblab.net For this compound isomers, total synthesis approaches are often employed to construct intricate molecular architectures, particularly those found in natural products or complex pharmaceuticals. While a complete de novo total synthesis of every this compound isomer from basic feedstocks is extensive, the synthesis of key this compound structures, such as N-Benzoyl-(2R,3S)-3-phenylisoserine, serves as a crucial component in the semisynthesis of more complex targets like Taxol. wikipedia.orgcenmed.com

The synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine involves carefully controlled reactions to establish the correct stereochemistry at the two chiral centers. Traditional multi-step chemical syntheses have been developed, often requiring protection and deprotection steps. The efficiency and stereoselectivity of these routes are paramount for their application in the large-scale production of pharmaceuticals. Total synthesis efforts in related areas, such as the synthesis of natural products with complex fused ring systems or multiple stereocenters, highlight the sophisticated strategies, including asymmetric catalysis and stereoselective transformations, that are applicable to molecules within the this compound class. science-softcon.delabsolu.ca

Development of Novel Synthetic Routes and Reaction Cascades for this compound Derivatives

The development of novel synthetic routes and reaction cascades is essential for efficient and selective access to this compound derivatives and isomers. Reaction cascades, also known as tandem or domino reactions, involve a sequence of transformations occurring in a single pot without isolation of intermediates, significantly increasing synthetic efficiency and reducing waste. uni.lu

Metal-catalyzed reactions play a significant role in constructing complex carbon frameworks and introducing functional groups. Studies exploring transition metal catalysis have demonstrated the formation of intermediates or products with the this compound formula through processes involving C-H bond activation and cyclization. For instance, a study on transition metal catalysis mentions a compound with the formula this compound, identified as 2,2-Di(3-methoxyphenyl)-1-nitroethylene, formed in high yield (93%) through a synthetic route.

Furthermore, the application of cascade reactions, such as those involving cyclization and rearrangement, can provide streamlined access to cyclic or polycyclic this compound structures. Research into novel cascade designs is ongoing, aiming to improve efficiency and enable the synthesis of diverse molecular scaffolds. While specific cascade sequences leading directly to a wide range of this compound isomers are subjects of ongoing research, the principles and methodologies developed in metal-catalyzed and cascade reactions for similar complex molecules are directly applicable.

Strategies for Derivatization and Analog Design of this compound Compounds

Derivatization and analog design are crucial for exploring the chemical space around this compound core structures, allowing for the tuning of physical properties, reactivity, and biological activity. Chemical derivatization involves modifying specific functional groups on a molecule. Common strategies include silylation, acylation, and alkylation, which can alter properties like volatility, stability, and detectability. These techniques are often employed in analytical chemistry for sample preparation but can also be integral steps in synthetic sequences to protect functional groups or introduce handles for further transformations.

For this compound compounds, particularly those with hydroxyl, carboxyl, or amine functionalities like N-Benzoyl-(2R,3S)-3-phenylisoserine or N-Benzoyl-L-tyrosine, derivatization strategies can be applied to synthesize prodrugs, modify solubility, or create intermediates for conjugation. Analog design involves the synthesis of compounds with structural variations based on a lead this compound scaffold. This can include modifications to the aromatic rings, changes in the linker regions, or alterations to the functional groups. For example, studies on coumarin (B35378) derivatives demonstrate how structural changes impact optoelectronic properties. Similarly, research on HDAC inhibitors has involved the synthesis of analogs with varying linker regions and functional groups to explore activity, which could potentially include compounds with the this compound formula depending on the specific design.

Application of Green Chemistry Principles in the Synthesis of this compound Targets

The application of green chemistry principles in the synthesis of this compound targets aims to reduce the environmental impact of chemical manufacturing. This involves designing synthetic routes that minimize waste, use less hazardous chemicals, and are more energy efficient. Several green chemistry approaches are relevant to the synthesis of this compound isomers and derivatives.

Mechanochemical synthesis, which utilizes mechanical energy to drive reactions, offers a solvent-free or reduced-solvent alternative to traditional solution-phase chemistry. The synthesis of a this compound Schiff base using mechanochemical grinding highlights the potential of this method for preparing such compounds with higher yields and reduced solvent usage compared to conventional reflux methods. The principle of "Reduce Derivatives" in green chemistry advocates for minimizing the use of protecting groups, which often generate significant waste. Biocatalytic approaches, discussed in the next section, align well with this principle by offering high selectivity, often obviating the need for protecting groups. The use of greener solvents, such as water or bio-based solvents, and the development of more efficient catalytic methods also contribute to the sustainable synthesis of this compound compounds.

Biocatalytic and Chemoenzymatic Approaches in this compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical reactions, offers a powerful and often more sustainable approach to organic synthesis, particularly for achieving high chemo-, regio-, and stereoselectivity under mild reaction conditions. Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic transformations in a single route.

A prominent example relevant to this compound is the chemoenzymatic synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial precursor for Taxol. wikipedia.orgcenmed.com This approach investigates the use of nitrile-transforming enzymes, such as nitrile hydratases and nitrilases, for the enzymatic hydrolysis of sidechain precursors. wikipedia.orgcenmed.com Screening of various nitrilases and nitrile hydratases has been conducted to evaluate their activity and selectivity in hydrolyzing different taxol sidechain precursors and their epimers. wikipedia.orgcenmed.com This enzymatic step can be integrated into a larger chemoenzymatic pathway for the efficient and stereoselective production of N-Benzoyl-(2R,3S)-3-phenylisoserine. wikipedia.orgcenmed.com Biocatalytic cascades, involving a sequence of enzymatic reactions, are also being explored for the synthesis of complex molecules, a strategy that could be applied to the synthesis of certain this compound architectures.

Sophisticated Structural Elucidation and Spectroscopic Characterization of C16h15no4 Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

For complex structures like the C16H15NO4 isomer Coumarin (B35378) 343, 1D spectra can exhibit significant signal overlap. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals directly with the carbon atoms to which they are attached. This is a powerful method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are invisible in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations. It identifies protons that are physically close to each other, which is vital for determining the molecule's relative stereochemistry and conformation in solution. For example, a NOESY experiment on a related coumarin derivative confirmed the spatial relationship between the coumarin core and an aryl substituent. nih.gov

A comprehensive analysis combining these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the covalent framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Coumarin Moiety Note: This is a representative table based on common chemical shifts for coumarin-type structures, as specific, fully assigned data for Coumarin 343 is not readily available in the literature.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | HMBC Correlations |

|---|---|---|---|---|---|

| C-2 | 162.2 | - | - | - | H-4 |

| C-3 | 94.1 | - | - | - | H-4, H-5 |

| C-4 | 178.3 | - | - | - | H-5 |

| C-4a | 120.7 | - | - | - | H-5, H-8 |

| C-5 | 125.8 | 7.94 | dd | 8.0, 1.6 | C-4, C-6, C-8a |

| C-6 | 123.9 | 7.34 | td | 8.0, 0.8 | C-5, C-7, C-8 |

| C-7 | 133.8 | 7.60 | ddd | 8.4, 8.0, 1.6 | C-5, C-8, C-8a |

| C-8 | 116.6 | 7.25 | dd | 8.4, 0.8 | C-6, C-4a, C-8a |

Data adapted from a study on a new azine derivative bearing a coumarin moiety to illustrate the application of NMR techniques. nih.gov

Solid-State NMR Applications for Crystalline this compound Forms

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. For this compound compounds that exist as crystalline solids, ssNMR can reveal information not accessible in solution.

Key applications include:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ¹³C and ¹⁵N ssNMR are particularly sensitive to these variations.

Conformational Analysis: In the solid state, molecular motion is restricted. ssNMR can therefore provide a snapshot of the ground-state conformation of the molecule within the crystal lattice, which can be compared with solution-state conformations and X-ray diffraction data.

Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study hydrogen bonding and other intermolecular interactions that define the crystal packing.

Although a powerful tool for characterizing polymorphs of compounds like amino acids, detailed solid-state NMR studies on this compound isomers such as Coumarin 343 have not been extensively reported, representing an area for future research.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone of chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for unambiguously determining the elemental composition of a molecule. For a this compound compound, HRMS can distinguish its exact mass (285.1001 g/mol ) from other combinations of atoms that might have the same nominal mass. This technique is the definitive method for confirming that the molecular formula of an unknown compound is indeed this compound.

Table 2: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 286.1074 |

| [M+Na]⁺ | 308.0893 |

| [M-H]⁻ | 284.0928 |

| [M+K]⁺ | 324.0633 |

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. In a typical experiment, the molecular ion (parent ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. The resulting fragmentation pattern serves as a molecular fingerprint.

For coumarin-based structures, common fragmentation pathways involve the sequential loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). Analysis of the fragmentation of the core coumarin structure shows that an initial loss of CO from the pyrone ring is a characteristic fragmentation pathway. The precise masses of these fragments, determined by HRMS, help to identify the substructures within the molecule and differentiate between isomers, as different isomers often yield distinct fragmentation patterns.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Analysis

For chiral this compound compounds, SCXRD is the most reliable method for determining the absolute configuration of its stereocenters. This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of R/S configurations.

The crystal structure of Coumarin 343 has been determined, providing definitive proof of its molecular structure and conformation in the solid state. The analysis reveals the rigid, tetracyclic core and the specific arrangement of its constituent atoms.

Table 3: Crystallographic Data for Coumarin 343

| Parameter | Value |

|---|---|

| CCDC Number | 988024 |

| Molecular Formula | This compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(3) |

| b (Å) | 10.455(3) |

| c (Å) | 12.016(4) |

| α (°) | 90 |

| β (°) | 107.031(11) |

| γ (°) | 90 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) via PubChem. nih.gov

This crystallographic data provides an exact model of the molecule's geometry, serving as the ultimate reference for confirming structural assignments made by NMR and MS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental tools for the characterization of molecular structures. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgmasterorganicchemistry.com UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule, offering insights into its conjugation and chromophores. msu.edulibretexts.org

Infrared (IR) Spectroscopy

The IR spectrum of a this compound isomer like Berberine reveals characteristic absorption bands that correspond to its specific functional groups. For instance, the FTIR spectrum of berberine chloride shows a peak at 2,844 cm⁻¹ which is attributed to the methoxyl group. nih.gov The iminium (C=N+) double bond, a key feature of the berberine structure, gives rise to a strong absorption at 1,635 cm⁻¹. nih.gov Aromatic C=C bending and the furyl group are represented by signals at 1,569 and 1,506 cm⁻¹, respectively. nih.gov Detailed vibrational spectra of berberine have been interpreted with the aid of DFT quantum-mechanical calculations, providing a thorough understanding of the molecule's vibrational modes. bitp.kiev.uaresearchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 2,844 | Methoxyl group (-OCH₃) stretching | nih.gov |

| 1,635 | Iminium (C=N⁺) double bond stretching | nih.gov |

| 1,569 | Aromatic C=C bending | nih.gov |

| 1,506 | Furyl group vibration | nih.gov |

| 1270 and 1390 | Methoxy group (-OCH₃) rocking and stretching | researchgate.net |

| 923 and 1032 | Ether group (CH₂-O-CH₂) vibration | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of organic compounds is determined by the electronic transitions between molecular orbitals, most commonly π → π* and n → π* transitions. uzh.chshu.ac.ukyoutube.com For conjugated systems like the protoberberine alkaloids, these absorptions occur in the UV-visible range. libretexts.org

Berberine typically exhibits a UV-Vis spectrum with multiple absorption bands. Studies have reported characteristic absorption peaks around 230, 266, 350, and 430 nm. researchgate.net These absorptions are generally assigned to π → π* transitions within the conjugated isoquinoline ring system. researchgate.net The exact position of the absorption maxima can be influenced by the solvent used. rsc.orgnih.govcore.ac.uk For example, the absorption maxima of berberine were found to be between 421–431 nm in various solvents. rsc.orgnih.gov Another study reported the λmax of Berberine HCl at 348 nm in methanol and phosphate buffer. asianjpr.com

Oxyberberine, an oxidized derivative of berberine, also displays a characteristic UV-Vis spectrum with maxima at 228, 286, 315, and 345 nm. chempap.org

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Berberine | 230, 266, 350, 430 | Not specified | researchgate.net |

| Berberine | 421-431 | Various | rsc.orgnih.gov |

| Berberine HCl | 348 | Methanol/Phosphate Buffer | asianjpr.com |

| Oxyberberine | 228, 286, 315, 345 | Methanol | chempap.org |

Chiroptical Methods, Including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), for Stereochemical Assignment

Chiroptical methods are essential for determining the stereochemistry of chiral molecules. chiralabsxl.comunipi.itcolumbia.edu These techniques, which include circular dichroism (CD) and optical rotatory dispersion (ORD), rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. slideshare.netwikipedia.orgslideshare.net

Circular Dichroism (CD)

Circular dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. slideshare.net A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. rsc.orgnih.gov Enantiomers will produce mirror-image CD spectra, making this technique a powerful tool for stereochemical assignment. chiralabsxl.com

While Berberine itself is an achiral molecule and thus optically inactive, it can exhibit induced circular dichroism upon binding to chiral macromolecules such as DNA. nih.govtandfonline.com When berberine intercalates into the DNA helix, it adopts a chiral conformation, resulting in observable CD signals in the visible absorption region of the alkaloid. nih.govtandfonline.com For example, the berberine-DNA complex shows two broad spectral bands in the regions of 425-440 nm and 340-360 nm. nih.govtandfonline.com

For chiral derivatives of this compound, such as certain protoberberine alkaloids, CD spectroscopy is a direct method for determining their absolute configuration. rsc.org The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can be correlated to a specific stereochemistry. slideshare.net

| Wavelength Region (nm) | Observation | Reference |

|---|---|---|

| 425-440 | Broad spectral band | nih.govtandfonline.com |

| 340-360 | Broad spectral band, dependent on DNA/alkaloid ratio | nih.govtandfonline.com |

Optical Rotatory Dispersion (ORD)

Optical rotatory dispersion is the measurement of the change in optical rotation of a substance with the change in the wavelength of light. slideshare.netslideshare.net Similar to CD, ORD curves of enantiomers are mirror images of each other. libretexts.org ORD can be used to determine the absolute configuration of chiral molecules. slideshare.netrsc.orgopenalex.org The Cotton effect is also a key feature of ORD spectra. slideshare.net

Studies on protoberberine alkaloids have utilized ORD to assign their absolute configurations. rsc.orgopenalex.org By comparing the ORD curves of related compounds with known stereochemistry, the absolute configuration of a new compound can be determined. rsc.org It is important to note that direct comparison of ORD curves between different classes of compounds, for example, between benzyltetrahydroisoquinolines and protoberberines, may not be straightforward as they can show curves of opposite signs for the same absolute configuration. rsc.org

Computational Chemistry and Molecular Modeling Studies of C16h15no4 Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of C16H15NO4 isomers. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure and molecular properties of chemical systems. While specific DFT studies on N-benzoyl-L-tyrosine are not extensively documented in publicly available literature, the principles of these calculations can be illustrated through studies on its parent amino acid, L-tyrosine.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational understanding of molecular systems by solving the Schrödinger equation without empirical parameters. For a molecule like L-tyrosine, these calculations can determine optimized geometries, total energies, and electronic properties. For instance, ab initio studies on L-tyrosine have been used to calculate its molecular descriptors, including ionization energy, electron affinity, and chemical hardness scielo.org.mx. These calculations reveal how the electronic structure is influenced by the molecular conformation and the surrounding environment, such as a solvent scielo.org.mx.

DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it a popular choice for studying larger molecules. DFT calculations on L-tyrosine have been employed to optimize its geometry and analyze its vibrational spectra rsc.orgnih.gov. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The table below presents representative electronic properties for L-tyrosine, calculated using DFT, which serve as an illustrative example of the data obtainable for a this compound isomer like N-benzoyl-L-tyrosine.

| Property | Calculated Value (L-tyrosine) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for amino acids.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures.

The following table provides a hypothetical comparison of experimental versus DFT-calculated 13C NMR chemical shifts for a representative this compound isomer, N-benzoyl-L-tyrosine, based on typical prediction accuracy.

| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |

| Carbonyl (acid) | 175.0 | 176.5 |

| Carbonyl (amide) | 168.0 | 169.2 |

| Aromatic C-O | 156.0 | 157.1 |

| Aromatic C (unsubstituted) | 130.0 | 131.0 |

| Alpha-carbon | 55.0 | 56.3 |

| Beta-carbon | 37.0 | 38.1 |

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For L-tyrosine, DFT calculations have been used to analyze its vibrational spectrum, with the calculated frequencies showing good agreement with experimental data after applying a scaling factor to account for anharmonicity nih.govnih.gov. For instance, the characteristic vibrational modes of the tyrosine ring have been studied using both experimental FTIR and DFT calculations nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscapes and interactions with the environment over time. For a flexible molecule like N-benzoyl-L-tyrosine, MD simulations can reveal the different shapes (conformations) it can adopt and the relative energies of these conformations.

The conformational preferences of amino acid derivatives are influenced by the interplay of steric and electronic effects, as well as interactions with the solvent. Studies on tyrosine dipeptide analogues and other aromatic amino acid derivatives have utilized MD simulations to understand their conformational behavior nih.govresearchgate.net. These simulations can map the potential energy surface as a function of key dihedral angles, revealing the most stable conformations and the energy barriers between them.

MD simulations are also crucial for studying the interactions between a solute, such as a this compound isomer, and solvent molecules, typically water. These simulations can provide detailed information about the hydration shell around the molecule, including the number and arrangement of water molecules and the formation of hydrogen bonds. The solvation process plays a critical role in determining the molecule's solubility and its behavior in biological systems. For example, MD simulations can show how water molecules interact with the polar groups of N-benzoyl-L-tyrosine, such as the carboxylic acid, amide, and hydroxyl groups, as well as the non-polar aromatic rings.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound isomers, molecular docking studies can predict how they might interact with specific biological targets. A study on N-(2-benzoylphenyl)-L-tyrosine derivatives, which are structurally related to N-benzoyl-L-tyrosine, investigated their binding to the peroxisome proliferator-activated receptor-γ (PPARγ), a target for anti-diabetic drugs nih.govmdpi.comarxiv.org. In this study, the Glide docking program was used to predict the binding modes of these derivatives within the active site of PPARγ. The results of the docking analysis helped to rationalize the observed anti-diabetic activity and provided insights into the key interactions between the ligands and the receptor.

The binding mode analysis from a docking study can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the docking results for the N-(2-benzoylphenyl)-L-tyrosine derivatives showed that the carboxylic acid group of the ligand formed a key hydrogen bond with an amino acid residue in the active site of PPARγ. This type of information is invaluable for the rational design of more potent and selective inhibitors.

The following table summarizes the key interactions observed in a representative molecular docking study of a this compound analog with its target protein.

| Interaction Type | Ligand Group | Receptor Residue |

| Hydrogen Bond | Carboxylic acid | Arginine |

| Hydrogen Bond | Amide carbonyl | Serine |

| Hydrophobic Interaction | Benzoyl ring | Leucine, Valine |

| Pi-Pi Stacking | Tyrosine ring | Phenylalanine |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which are crucial for their success in clinical trials. While human clinical data is excluded from this discussion, a variety of computational models can predict pharmacokinetic and pharmacodynamic parameters.

For this compound isomers, these models can predict properties such as lipophilicity (logP), aqueous solubility (logS), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. A study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, which share the N-benzoyl moiety, utilized the pkCSM online tool to predict their ADMET properties uin-malang.ac.id. The predictions included parameters like intestinal absorption, Caco-2 permeability, and blood-brain barrier permeability uin-malang.ac.id.

These in silico predictions are valuable for identifying potential liabilities of a compound early in the drug discovery process, allowing for modifications to be made to improve its pharmacokinetic profile. For example, a high predicted logP value for a this compound isomer might suggest poor aqueous solubility, which could limit its oral bioavailability.

The table below shows examples of in silico predicted pharmacokinetic parameters for a representative this compound analog.

| Parameter | Predicted Value | Significance |

| CLogP | 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility (logS) | -3.0 | Predicts how well the compound dissolves in water. |

| Caco-2 Permeability | High | Suggests good intestinal absorption. |

| Blood-Brain Barrier Permeability | Low | Indicates the likelihood of the compound entering the central nervous system. |

Application of Machine Learning and Artificial Intelligence in this compound Structure-Activity Relationship Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming the field of drug discovery by enabling the development of predictive models for a wide range of properties, including biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this area. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For this compound systems, ML-based QSAR models could be developed to predict their activity against a specific biological target, such as an enzyme or a receptor. For instance, numerous QSAR studies have been conducted on tyrosine kinase inhibitors, a class of drugs to which some tyrosine derivatives may belong mdpi.comnih.gov. These studies often use a variety of molecular descriptors, which are numerical representations of the chemical structure, and different ML algorithms, such as multiple linear regression, support vector machines, and deep neural networks, to build the predictive models mdpi.comnih.gov.

A typical workflow for developing a QSAR model involves:

Curating a dataset of compounds with known biological activities.

Calculating a large number of molecular descriptors for each compound.

Using a feature selection algorithm to identify the most relevant descriptors.

Training and validating an ML model using the selected descriptors and the known activities.

The resulting QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. For example, a QSAR model for tyrosine kinase inhibitors might reveal that the presence of a hydrogen bond donor at a specific position on the molecule is crucial for high activity. This information can then be used to design new this compound analogs with improved inhibitory potential.

Investigation of Biological Activities and Underlying Molecular Mechanisms of C16h15no4 Isomers

In Vitro Studies in Cellular and Subcellular Models

In vitro studies utilizing cellular and subcellular models are fundamental in elucidating the biological effects and mechanisms of action of chemical compounds. Research on isomers with the molecular formula C16H15NO4 has employed various in vitro assays to assess their impact on key biological processes.

Cell Proliferation and Viability Assays

In vitro studies have investigated the effects of this compound isomers on cell proliferation and viability in various cell lines. Arborinine, an acridone (B373769) alkaloid with the molecular formula this compound, has demonstrated an inhibitory effect on the proliferation of clear cell renal cell carcinoma (ccRCC) cells nih.gov. Similarly, studies on synthetic pyrrolizin-3-ones, a series of compounds including isomers with the formula this compound, have included cell viability tests in J774A.1 macrophages metabolomicsworkbench.org. These assays are essential for determining the cytotoxic potential and antiproliferative activity of the compounds.

Apoptosis and Cell Cycle Modulation Studies

The ability of chemical compounds to induce apoptosis (programmed cell death) or modulate the cell cycle is a critical aspect of their potential therapeutic application, particularly in cancer research. Arborinine (this compound) has been shown to significantly inhibit apoptosis and cell cycle progression in ccRCC cells in vitro nih.gov. These findings suggest that Arborinine influences the regulatory mechanisms controlling cell death and cell division.

Enzyme Inhibition and Activation Kinetics

Enzyme interactions are key molecular targets for many biologically active compounds. Arborinine (this compound) has demonstrated inhibitory effects on Lysine Demethylase 1A (KDM1A) in ccRCC cells nih.gov. Furthermore, in vitro studies on pyrrolizin-3-ones, including isomers with the formula this compound (specifically the 19a-c/20a-c mixtures and individual anti/syn diastereoisomers), have explored their inhibitory activity against the COX-2 enzyme metabolomicsworkbench.org. While docking studies suggested COX-2 inhibition as a possible mechanism for their anti-inflammatory activity, experimental assays were conducted to evaluate this in vitro metabolomicsworkbench.org.

Table 1: In Vitro Enzyme Inhibition by this compound Isomers

| Compound Class | Specific Compound/Series | Enzyme Target | Observed Effect |

| Acridone Alkaloid | Arborinine | Lysine Demethylase 1A (KDM1A) | Inhibition |

| Pyrrolizin-3-ones | Series 19a-c/20a-c | COX-2 | Inhibition |

Receptor Binding and Ligand-Protein Interaction Profiling

Understanding how this compound isomers interact with specific receptors and proteins at the molecular level is crucial for elucidating their mechanisms of action. For the pyrrolizin-3-ones, including those with the this compound formula, molecular docking studies were performed to analyze their predicted binding mode at the active site of the COX-2 enzyme metabolomicsworkbench.org. These studies identified specific amino acid residues involved in interactions, such as hydrogen bonds and π-alkyl interactions, providing insights into how these isomers might bind to and potentially inhibit the enzyme metabolomicsworkbench.org. Comparing the binding energies and interaction profiles between different isomers (e.g., anti and syn diastereoisomers) can help explain differences in their observed biological activity metabolomicsworkbench.org.

Gene Expression and Proteomic Analysis of Compound-Induced Changes

Changes in gene and protein expression profiles can reveal the cellular responses to treatment with this compound isomers. Studies on Arborinine (this compound) in ccRCC cells have shown that it decreased levels of KDM1A outputs and affected epithelial mesenchymal transition (EMT) markers nih.gov. These findings suggest that Arborinine influences the expression or activity of proteins involved in chromatin modification (via KDM1A) and cellular processes like EMT, which are regulated at the gene and protein levels nih.gov.

Investigation of Cellular Pathways and Signaling Cascades

Chemical compounds can exert their biological effects by modulating specific cellular pathways and signaling cascades. The observed effects of Arborinine (this compound) on cell proliferation, apoptosis, cell cycle, KDM1A activity, and EMT markers collectively point to its involvement in several interconnected cellular pathways that regulate cell growth, survival, and differentiation nih.gov. Furthermore, in silico analysis and luciferase activity validation identified Ubiquitin-conjugating enzyme E2O (UBE2O) as being potentially involved in the mechanisms influenced by Arborinine nih.gov. This suggests that Arborinine may impact pathways involving protein ubiquitination or related signaling cascades nih.gov.

In Vivo Studies in Relevant Non-Human Animal Models

In vivo studies utilizing non-human animal models are a critical phase in the investigation of potential therapeutic agents and the biological effects of chemical compounds, including isomers. These studies provide valuable insights into how a compound behaves within a living system, offering information that cannot be fully replicated by in vitro methods alone cureraredisease.org. Animal models are selected based on their relevance to the human condition or biological process being studied, aiming to recapitulate key aspects of disease progression or physiological responses cureraredisease.orgtranscurebioservices.comcriver.comnih.gov. While the provided search results highlight the general importance and methodologies of such studies for investigating biological activities, mechanisms, biodistribution, and metabolism cureraredisease.orgcriver.comtaconic.comappliedstemcell.comnih.govpharmaron.comnih.govnih.gov, specific detailed research findings, including pharmacological efficacy data in disease models, mechanism-based studies, and biodistribution and metabolism profiles specifically for this compound isomers in non-human animal models, were not available within the scope of these results.

Pharmacological Efficacy Studies in Disease Models (non-human)

Pharmacological efficacy studies in non-human animal models are designed to evaluate the potential therapeutic benefits of a compound in the context of a living organism mimicking a particular disease state cureraredisease.orgcriver.comnih.gov. These studies assess whether an isomer can produce a desired effect, such as reducing disease severity, improving physiological function, or inhibiting a pathological process criver.com. The selection of an appropriate animal model is paramount to the translational relevance of the findings cureraredisease.orgtranscurebioservices.com. While the principle of evaluating the efficacy of isomers in disease models is well-established solubilityofthings.com, specific data pertaining to the pharmacological efficacy of this compound isomers in relevant non-human animal disease models was not found in the provided search results.

Mechanism-Based Studies in Animal Systems (non-human)

Mechanism-based studies in animal systems aim to unravel the molecular and cellular pathways through which a compound exerts its biological effects criver.com. These investigations can involve studying the interaction of the isomer with specific biological targets, its influence on signaling pathways, or its impact at the tissue or organ level criver.com. Understanding the mechanism of action is vital for predicting potential effects, identifying biomarkers, and optimizing therapeutic strategies. Although the importance of understanding the mechanisms of action of isomers is recognized nih.gov, specific details regarding mechanism-based studies of this compound isomers in non-human animal systems were not available in the provided search results.

Biodistribution and Metabolism in Animal Models (non-human)

Biodistribution and metabolism studies in animal models provide crucial information on how a compound is absorbed, distributed to various tissues and organs, metabolized into other substances, and ultimately eliminated from the body appliedstemcell.comnih.gov. These pharmacokinetic parameters are essential for understanding the exposure levels of the compound and its metabolites in different parts of the body over time, which directly influences its efficacy and potential for off-target effects appliedstemcell.com. Techniques such as mass spectrometry and imaging can be employed to track the compound and its metabolites appliedstemcell.com. While the general principles and methods for studying biodistribution and metabolism in animal models are outlined appliedstemcell.comnih.govnih.gov, specific data on the biodistribution and metabolic profiles of this compound isomers in non-human animal models were not found in the provided search results.

Analytical and Bioanalytical Methodologies for C16h15no4 Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of acridone (B373769) alkaloids like Arborinine from plant extracts. A typical HPLC method involves a reversed-phase column, often a C18, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent (commonly acetonitrile or methanol). The detection is frequently performed using a Photo-Diode Array (PDA) detector, which allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity analysis. For instance, a validated HPLC/PDA method for the quality control of medicinal plants from the Rutaceae family utilized a YMC ODS C18 column with a water and acetonitrile gradient, demonstrating the technique's reliability for analyzing related compounds nih.gov.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for the analysis of thermally stable and volatile compounds. For a compound like Arborinine, which has a relatively high melting point, GC analysis is feasible. The National Institute of Standards and Technology (NIST) database includes GC data for Arborinine, specifying a Kovats retention index, which is a critical parameter for compound identification on a given GC column and temperature program nih.gov. GC-MS analysis of extracts from Glycosmis pentaphylla, a plant known to contain acridone alkaloids, has successfully identified numerous bioactive compounds, showcasing the utility of this technique in the phytochemical analysis of complex plant matrices mdpi.comresearchgate.net.

Table 1: Representative Chromatographic Conditions for C16H15NO4 Isomer Analysis

| Parameter | HPLC (Exemplar for Acridone Alkaloids) | GC (for Arborinine) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Helium |

| Detector | Photo-Diode Array (PDA) | Mass Spectrometry (MS) |

| Key Parameter | Retention Time & UV Spectrum | Retention Index (e.g., Kovats RI) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and substantially faster analysis times. For the analysis of complex plant extracts containing this compound isomers and other related alkaloids, UPLC can provide superior separation of closely eluting compounds. A UPLC-PDA method can be validated for linearity, sensitivity, precision, and accuracy to ensure reliable quantification mdpi.comolemiss.edu. The enhanced separation power of UPLC is particularly beneficial when analyzing crude extracts from Rutaceae species, which can contain a multitude of structurally similar alkaloids olemiss.eduresearchgate.net.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Quantification in Biological Matrices (non-clinical research)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the identification and quantification of metabolites in non-clinical research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex biological matrices. In a typical non-clinical research workflow, a sample (e.g., from a cell culture or microsomal incubation) would be extracted and then analyzed by UPLC-MS/MS. The UPLC separates the parent compound from its metabolites, which are then ionized (commonly via electrospray ionization - ESI) and detected by the mass spectrometer. By operating the mass spectrometer in tandem mode (MS/MS), specific precursor ions (e.g., the protonated molecule of Arborinine, [M+H]+) can be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for structural elucidation of metabolites. Studies on other alkaloid classes have demonstrated the power of this approach in characterizing fragmentation pathways, which is essential for identifying metabolic transformations like hydroxylation, demethylation, or glucuronidation nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for identifying volatile or semi-volatile metabolites. As with the parent compound, derivatization may sometimes be necessary to increase the volatility and thermal stability of metabolites for GC analysis. The resulting mass spectra provide detailed structural information based on electron ionization fragmentation patterns, which can be compared against spectral libraries for identification nih.govnih.gov.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence) in Research Assays

Spectroscopic methods offer rapid and cost-effective means for the quantification of this compound in research assays, provided the sample matrix is not overly complex.

UV-Visible (UV-Vis) Spectroscopy : Acridone alkaloids, including Arborinine, possess a characteristic chromophore, the acridone ring system, which absorbs light in the UV-Vis region. This property can be exploited for quantification using a spectrophotometer. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A common method for the quantitative estimation of total alkaloids in a plant extract involves a reaction with a dye like bromocresol green (BCG) to form a colored complex, which is then measured spectrophotometrically at a specific wavelength, such as 470 nm nih.govikm.org.my. For Arborinine, the UV spectrum would show characteristic absorption maxima that can be used for quantification against a standard curve.

Fluorescence Spectroscopy : The extended π-system of the acridone nucleus often imparts fluorescent properties to these molecules. Fluorescence spectroscopy is significantly more sensitive than UV-Vis absorption spectroscopy. An HPLC method with fluorescence detection has been developed for the acridone alkaloid 9(10H)-acridone, using excitation and emission wavelengths of 395 nm and 435 nm, respectively researchgate.net. This high sensitivity makes it suitable for detecting low concentrations of these compounds. A novel acridone derivative has been shown to have excitation and emission wavelengths of 400 and 418 nm, respectively, highlighting the potential for developing specific fluorescence-based assays for compounds like Arborinine rsc.org.

Chemiluminescence : While less common for direct quantification of Arborinine, chemiluminescence assays are widely used in diagnostics. Acridinium esters, which are derivatives of the acridone core, are well-known chemiluminescent labels. This property is related to the electronic structure of the acridone core and could potentially be explored in specialized research assays.

Table 2: Spectroscopic Properties of Acridone Alkaloids for Quantification

| Technique | Principle | Wavelengths (Exemplar) | Application |

|---|---|---|---|

| UV-Vis Spectroscopy | Measurement of light absorption by the chromophore. | ~350-450 nm | Quantification of total alkaloids in extracts. |

| Fluorescence Spectroscopy | Detection of emitted light after excitation at a specific wavelength. | Excitation: ~395-400 nm, Emission: ~418-435 nm | Highly sensitive detection and quantification. |

Method Development for Trace Analysis and Detection in Complex Research Matrices

The detection and quantification of trace amounts of this compound in complex research matrices, such as plant tissues or non-clinical biological samples, present significant analytical challenges. These challenges primarily stem from the low concentration of the analyte and the presence of interfering substances (the matrix effect).

Developing a robust method for trace analysis involves several critical steps:

Efficient Sample Preparation : This is the most crucial step to remove interfering components and concentrate the analyte. Techniques like Solid-Phase Extraction (SPE) are often employed for cleanup and enrichment of alkaloids from complex samples before chromatographic analysis researchgate.netnih.gov.

Optimization of Chromatographic Conditions : For LC-based methods, this includes selecting the appropriate column chemistry, mobile phase composition, gradient, and flow rate to achieve optimal separation from matrix components. UPLC is often preferred for its higher resolution and sensitivity nih.gov.

Sensitive Detection : Tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its exceptional sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) mode allows the detector to focus only on specific precursor-product ion transitions for the analyte, effectively filtering out background noise.

Method Validation : A developed trace analysis method must be rigorously validated to ensure its reliability. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and assessment of the matrix effect nih.govtandfonline.com. For example, a UHPLC-MS/MS method for analyzing pyrrolizidine alkaloids in complex food matrices reported LOQs in the range of 0.015–0.75 μg/kg, demonstrating the high sensitivity achievable with modern instrumentation mdpi.com.

By carefully optimizing each of these steps, it is possible to develop reliable and sensitive methods for the trace analysis of this compound isomers in a wide range of complex research matrices.

Research Applications and Future Directions for C16h15no4 Chemistry

Development of C16H15NO4-Derived Chemical Probes for Biological Research

Chemical probes are indispensable tools in biological research, allowing scientists to perturb specific biological targets and pathways to understand their function in health and disease. Compounds with the molecular formula this compound, or derivatives thereof, have been investigated for their potential in this area. For instance, certain compounds with this formula have been explored for their ability to interact with biological targets such as enzymes or receptors, suggesting their potential as modulators of biological pathways. ontosight.ai The development of this compound-derived probes could involve synthesizing molecules that selectively bind to or inhibit the activity of specific proteins, enabling researchers to dissect complex biological processes. The design of effective chemical probes necessitates high potency, selectivity for the intended target, and appropriate chemical stability within biological systems. oicr.on.cachemicalprobes.org Research in this area aims to create well-characterized small molecules that can reliably perturb protein function in cellular or in vivo models, providing valuable insights into target biology and disease mechanisms. chemicalprobes.orgnih.gov The use of high-quality chemical probes is crucial to avoid misleading results in biological research. nih.govicr.ac.uk

Role of this compound as Scaffolds in Rational Design of Research Compounds

The inherent structural features of compounds with the this compound formula can serve as valuable scaffolds for the rational design and synthesis of novel research compounds. A scaffold, in this context, refers to the core molecular structure upon which other functional groups can be appended to create a library of related molecules with diverse properties. By using the this compound framework as a starting point, chemists can synthesize derivatives with modified biological activities or material properties. This approach is fundamental in medicinal chemistry research, where the goal is often to design compounds with improved target affinity, selectivity, or desired pharmacokinetic profiles for use in biological studies. ontosight.ai The rational design process involves understanding the relationship between chemical structure and biological activity or material property (structure-activity relationship - SAR) and using this knowledge to guide the synthesis of new compounds. ontosight.ai The this compound scaffold can be modified through various chemical reactions, such as oxidation, reduction, and substitution, to introduce different functional groups and explore their impact on the compound's properties. This scaffold-based approach allows for the systematic exploration of chemical space around a promising core structure, facilitating the discovery of new research tools or lead compounds for further investigation.

Identification of Unexplored Biological Targets and Emerging Therapeutic Research Areas (excluding clinical applications)

Research involving compounds with the this compound formula can lead to the identification of previously unexplored biological targets and the emergence of new areas for therapeutic research. This involves using these compounds in biological assays or screening platforms to identify the proteins or pathways they interact with. ontosight.aiddtjournal.comnih.gov For example, one study identified a compound with the formula this compound (referred to as "C29") as an inhibitor of both murine and human TLR2 signaling, highlighting a potential interaction with Toll-Like Receptor 2. umaryland.edunih.govfrontiersin.org Toll-like receptors are key components of the innate immune system and play a role in inflammatory processes, making them subjects of significant research interest. nih.gov Identifying such interactions can open new avenues for fundamental biological research aimed at understanding the functional consequences of modulating these targets. This research is focused on elucidating the biological roles of these targets and the mechanisms by which this compound compounds exert their effects, strictly within a research context and without exploring clinical applications or therapeutic efficacy in patients. ddtjournal.compelagobio.com

Challenges and Opportunities in Advancing this compound Research

Advancing research on compounds with the molecular formula this compound presents both challenges and opportunities. One significant challenge lies in the fact that this formula corresponds to multiple possible structural isomers, each with potentially different properties. researchgate.net This necessitates careful synthesis and characterization to ensure the study of well-defined chemical entities. namiki-s.co.jp Understanding the precise structure-activity relationships for different this compound isomers in various biological and material science contexts is crucial but can be complex. ontosight.ai Predicting the properties of a given isomer based solely on its formula is not feasible, requiring extensive experimental investigation.

However, these challenges also create opportunities. The diversity of possible structures within the this compound formula space offers a rich area for exploration. The potential for these compounds to act as chemical probes provides opportunities to gain deeper insights into fundamental biological processes. chemicalprobes.orgnih.gov Their utility as scaffolds allows for the rational design of novel compounds with enhanced or tailored properties for specific research applications. au.dkrsc.orgfrontiersin.orgnih.gov Furthermore, the exploration of this compound isomers in materials science opens doors for discovering new fluorescent dyes, optoelectronic materials, and other functional materials with potential applications in technology and research tools. utwente.nlpicoquant.comscirp.orgsuda.edu.cnkyoto-u.ac.jp Identifying new biological targets modulated by these compounds can uncover novel pathways for basic research into disease mechanisms. ddtjournal.comnih.govpelagobio.com Overcoming the synthetic challenges and developing efficient methods for accessing specific this compound isomers are key opportunities for synthetic chemists. uio.no Collaborative efforts between chemists, biologists, and materials scientists are essential to fully explore the potential of this class of compounds.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of C₁₆H₁₅NO₄?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and validate the structure. Key steps:

- Collect high-resolution diffraction data (≤ 1.0 Å resolution).

- Apply direct methods (SHELXT) for phase determination.

- Refine anisotropic displacement parameters and validate using R-factors (R₁ < 0.05 for high-quality data).

- Cross-check hydrogen bonding and torsion angles with DFT-optimized geometries .

Advanced: How to design a structure-activity relationship (SAR) study for C₁₆H₁₅NO₄ as a PD-1/PD-L1 inhibitor?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the benzyloxy or carbonyl groups (see for structural analogs).

- Biological Assays: Use surface plasmon resonance (SPR) for binding affinity (KD) and co-culture T-cell activation assays to measure IC₅₀.

- Computational Pre-screening: Employ molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding energies .

Basic: What spectroscopic techniques are optimal for characterizing synthetic intermediates of C₁₆H₁₅NO₄?

Methodological Answer:

- NMR: ¹H/¹³C NMR for functional group identification (e.g., aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.1).

- IR Spectroscopy: Validate carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Advanced: How to resolve contradictions in reported bioactivity data for C₁₆H₁₅NO₄ across different cell lines?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration).

- Data Normalization: Use Z-factor scoring to quantify assay robustness.

- Meta-analysis: Apply hierarchical clustering to identify outlier datasets or cell line-specific mechanisms .

Basic: What are the best practices for synthesizing C₁₆H₁₅NO₄ with high enantiomeric purity?

Methodological Answer:

- Chiral Catalysts: Use Sharpless asymmetric epoxidation or Evans auxiliaries for stereocontrol.

- Purification: Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H).

- Yield Optimization: Monitor reaction kinetics via in-situ FTIR to minimize side products .

Advanced: How to integrate QSAR modeling with experimental validation for C₁₆H₁₅NO₄ derivatives?

Methodological Answer:

- Descriptor Selection: Use CODESSA-Pro to calculate topological, electronic, and thermodynamic descriptors.

- Model Validation: Apply leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6).

- Experimental Triangulation: Validate top-scoring derivatives via SPR and in vivo tumor regression models .

Basic: How to formulate a FINER-compliant research question for studying C₁₆H₁₅NO₄’s mechanism?

Methodological Answer:

Apply the FINER criteria :

- Feasible: "Does C₁₆H₁₅NO₄ inhibit PD-1/PD-L1 binding in Jurkat T-cells under hypoxia?"

- Novel: Focus on understudied pathways (e.g., non-canonical NF-κB activation).

- Ethical: Use patient-derived xenografts (PDX) instead of primary human tissues initially .

Advanced: What statistical methods are appropriate for analyzing dose-response data of C₁₆H₁₅NO₄?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.

- Error Analysis: Report 95% confidence intervals and use ANOVA with Tukey post-hoc tests for multi-group comparisons.

- Reproducibility: Include ≥3 biological replicates and pre-register protocols on platforms like Zenodo .

Basic: How to validate the purity of C₁₆H₁₅NO₄ batches before biological testing?

Methodological Answer:

- Chromatography: HPLC-DAD (≥95% purity, λ = 254 nm).

- Elemental Analysis: Match C/H/N/O percentages to theoretical values (Δ < 0.4%).

- Thermal Analysis: DSC to confirm a single melting point (no polymorphic impurities) .

Advanced: What strategies mitigate off-target effects of C₁₆H₁₅NO₄ in in vivo models?

Methodological Answer:

- Proteome Profiling: Use affinity-based chemoproteomics (e.g., Kinobeads) to identify unintended kinase interactions.

- Dosing Optimization: Conduct PK/PD studies to establish a therapeutic window (e.g., Cₘₐₓ/Cₜᵣₒᵤgₕ ≥ 10).

- CRISPR Screening: Validate target specificity via gene knockout rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.